1-Chloro-2-methyl-4-(trifluoromethyl)benzene

Vue d'ensemble

Description

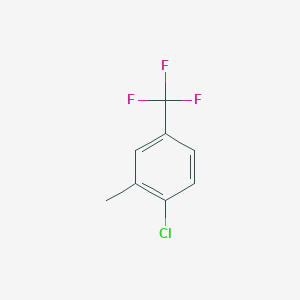

1-Chloro-2-methyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6ClF3. It is a derivative of benzene, where a chlorine atom, a methyl group, and a trifluoromethyl group are substituted at the 1, 2, and 4 positions, respectively. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Chloro-2-methyl-4-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the chlorination of 2-methyl-4-(trifluoromethyl)toluene. The reaction typically requires a chlorinating agent such as chlorine gas or thionyl chloride, and it is carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Chloro-2-methyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of corresponding substituted products.

Electrophilic Aromatic Substitution: The trifluoromethyl group and chlorine atom influence the reactivity of the benzene ring, making it susceptible to electrophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to yield simpler hydrocarbons.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid under controlled temperatures.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

Nucleophilic Substitution: Substituted benzene derivatives.

Electrophilic Aromatic Substitution: Nitro, sulfonic, or other substituted benzene compounds.

Oxidation: Benzoic acid derivatives.

Reduction: Simplified hydrocarbons or partially reduced benzene derivatives.

Applications De Recherche Scientifique

Industrial Applications

1-Chloro-2-methyl-4-(trifluoromethyl)benzene is utilized across several industries due to its solvent properties and chemical stability:

- Solvent Applications : It is commonly used in solvent-based fabric stain removers, shoe care products, and aerosol rust inhibitors. Its ability to dissolve various organic compounds makes it an effective cleaning agent .

- Coatings and Finishes : The compound is employed in coatings for automotive and industrial applications. Its resistance to high temperatures and chemical inertness makes it suitable for use in protective coatings .

- Chemical Intermediate : PCBTF serves as an intermediate in the synthesis of other chemicals, particularly in the production of herbicides and other agrochemicals. It can be involved in reactions that require chlorinated aromatic compounds .

Case Studies

Several studies have evaluated the exposure levels and health risks associated with the use of this compound:

-

Occupational Exposure Assessment :

- A study conducted in vehicle manufacturing plants assessed occupational inhalation exposures to PCBTF. Measurements indicated that most exposure levels were below 10 ppm, with specific tasks showing varying concentrations. The findings suggested a need for monitoring and controlling exposure levels to ensure worker safety .

-

Health Risk Evaluation :

- An evaluation by the Australian Industrial Chemicals Introduction Scheme highlighted potential human health risks associated with PCBTF. The evaluation included toxicity studies indicating effects on liver and kidney functions at higher doses. It emphasized the importance of risk assessments for chemicals used in consumer products .

Summary of Findings

| Application Area | Specific Uses | Health Risks |

|---|---|---|

| Solvent Applications | Stain removers, shoe care products, rust inhibitors | Potential nephrotoxic effects at high exposures |

| Coatings | Automotive coatings, industrial finishes | Liver weight increase at elevated doses |

| Chemical Intermediate | Synthesis of herbicides | Toxicity concerns warranting further studies |

Mécanisme D'action

The mechanism of action of 1-chloro-2-methyl-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The chlorine and trifluoromethyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to specific physiological effects.

Comparaison Avec Des Composés Similaires

1-Chloro-4-(trifluoromethyl)benzene: Similar structure but lacks the methyl group at the 2-position.

2-Chloro-4-(trifluoromethyl)toluene: Similar structure but with different substitution patterns.

4-Chlorobenzotrifluoride: Lacks the methyl group and has different reactivity.

Uniqueness: 1-Chloro-2-methyl-4-(trifluoromethyl)benzene is unique due to the combined presence of chlorine, methyl, and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it valuable in specific applications where other similar compounds may not be as effective.

Activité Biologique

1-Chloro-2-methyl-4-(trifluoromethyl)benzene, commonly referred to as a chlorinated aromatic compound, has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

This compound is characterized by the presence of a chlorine atom and a trifluoromethyl group attached to a benzene ring. This structure influences its reactivity and interaction with biological systems. The compound's molecular formula is C8H6ClF3, and it exhibits unique physical properties such as volatility and hydrophobicity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on cellular proliferation, cytotoxicity, and potential therapeutic applications.

Cell Proliferation and Cytotoxicity

Research indicates that this compound can affect cell proliferation in different types of cells. For instance, studies have shown that it can induce cytotoxic effects in certain cancer cell lines. The mechanism underlying these effects often involves the disruption of cellular signaling pathways.

Table 1: Summary of Cytotoxicity Studies

| Cell Line | Concentration (µM) | Effect on Proliferation | Reference |

|---|---|---|---|

| HepG2 (Liver) | 10 | Reduced viability | |

| MCF-7 (Breast) | 25 | Induced apoptosis | |

| A549 (Lung) | 50 | Cell cycle arrest |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes and receptors that regulate cell growth and survival.

Enzyme Interaction

One of the proposed mechanisms involves the inhibition of enzymes critical for cell metabolism. For example, studies have indicated that this compound may inhibit human uridine phosphorylase-1 (hUP1), leading to altered uridine metabolism, which is essential for RNA synthesis and cellular proliferation .

Toxicological Profile

The toxicological profile of this compound has been evaluated in animal models. Key findings from toxicity studies include:

- Repeat Dose Toxicity : In rodent studies, repeated exposure led to mild liver and kidney effects at high doses. The no-observed-adverse-effect level (NOAEL) was determined to be around 50 mg/kg body weight per day based on liver toxicity .

- Dermal Exposure : Dermal toxicity studies indicated that high concentrations could lead to skin sensitization but were not severe enough to warrant significant health concerns at lower doses .

Case Studies

Several case studies have documented the effects of this compound on specific biological systems:

-

Case Study: HepG2 Cell Line

- Objective : To evaluate the cytotoxic effects on liver cancer cells.

- Findings : Treatment with 10 µM concentration resulted in a significant reduction in cell viability after 48 hours, suggesting potential applications in cancer therapy.

- Case Study: MCF-7 Cell Line

Propriétés

IUPAC Name |

1-chloro-2-methyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3/c1-5-4-6(8(10,11)12)2-3-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWHJZAPIYYSPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70542063 | |

| Record name | 1-Chloro-2-methyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97399-46-7 | |

| Record name | 1-Chloro-2-methyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.